molecular formula C11H5BrClN3S B13887022 2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole

2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole

Cat. No.: B13887022
M. Wt: 326.60 g/mol
InChI Key: ZVCMKKJOPGQOAI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrimidine ring, which is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-chloropyrimidine and 2-aminobenzothiazole.

    Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-2-chloropyrimidine: This compound shares a similar pyrimidine core but lacks the benzothiazole ring.

    5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C11H5BrClN3S

Molecular Weight

326.60 g/mol

IUPAC Name

2-(5-bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H5BrClN3S/c12-6-5-14-11(13)16-9(6)10-15-7-3-1-2-4-8(7)17-10/h1-5H

InChI Key

ZVCMKKJOPGQOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC(=NC=C3Br)Cl

Origin of Product

United States

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